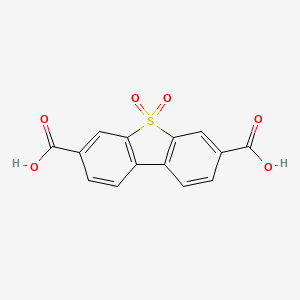

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

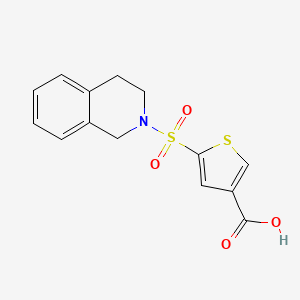

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid, also known as Dibenzo[b,d]thiophene-3,7-dicarboxylic acid 5,5-dioxide, is a chemical compound with the molecular formula C14H8O6S . It has a molecular weight of 304.28 . This compound is stored in a dry room at normal temperature .

Synthesis Analysis

A novel 3D lanthanide (III) metal–organic framework (MOF) (namely Tb-MOF), was synthesized by self-assembly from Tb (III) ion nitrate and the rigid organic ligand H2sbdc (H2sbdc = 5,5-dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic acid) . This compound could work as an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes at room temperature .Molecular Structure Analysis

The molecular structure of this compound has been characterized and analyzed in detail by single crystal X-ray diffraction, powder X-ray diffraction, thermogravimetric analysis, and other methods .Chemical Reactions Analysis

This compound has been studied for its potential role in the inhibition of certain enzymes, such as cytochrome P450 and peroxidase . It has also been used as a catalyst in the cyanosilylation of aromatic aldehydes .Physical and Chemical Properties Analysis

The compound has a melting point of over 400°C and a predicted boiling point of 694.4±48.0°C . It is a solid at room temperature .Applications De Recherche Scientifique

1. Polymer Synthesis

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid is used in the synthesis of high-tensile, thermally stable copolymers. These polymers exhibit improved thermal stability, fire-resistance, increased breaking strength, and extension, making them suitable for fibers and films (Yashchenko et al., 2014).

2. Heterocyclic Synthesis

This compound plays a role in heterocyclic synthesis. It forms Michael adducts under Michael reaction conditions and has been explored for its biological properties, although the specific applications in this area are not detailed in the provided abstract (Wasfy et al., 2002).

3. Photoalignment in Thin Films

5,5-Dioxodibenzothiophene derivatives are involved in the study of photoalignment of azo dyes in thin films. This research is significant for understanding molecular reorientation upon exposure to polarized light, which has implications in material science and optics (Mikulich et al., 2016).

4. Luminescent Polyconjugated Compounds

The compound is utilized in the synthesis of luminescent polyconjugated compounds with phenyloxadiazole fragments. These substances are notable for their high melting points and blue phosphorescent properties, which could have applications in electronics and display technologies (Petushok et al., 2019).

5. Metal-Organic Frameworks

In the field of metal-organic frameworks (MOFs), this compound is used to develop lanthanide metal−organic frameworks. These frameworks show unique net topology and exhibit intense luminescence, highlighting their potential in material sciences and possibly in sensing applications (Yan et al., 2009).

Mécanisme D'action

Target of Action

It has been studied for its potential role in the inhibition of certain enzymes, such as cytochrome p450 and peroxidase .

Mode of Action

It has been used in the synthesis of a novel 3d lanthanide (iii) metal–organic framework (mof), which could work as an efficient heterogeneous catalyst for the cyanosilylation of aromatic aldehydes at room temperature .

Result of Action

It has been used in the synthesis of a novel 3d lanthanide (iii) metal–organic framework (mof), which demonstrated a good ability of catalyzing cyanosilylation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,5-dioxodibenzothiophene-3,7-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTYKOULMJJKGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C2C=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2847423.png)

![2-(1-Phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2847424.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2847425.png)

![1-(7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2847430.png)

![2-Chloro-5-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2847436.png)

![2-cyano-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}acetohydrazide](/img/structure/B2847438.png)